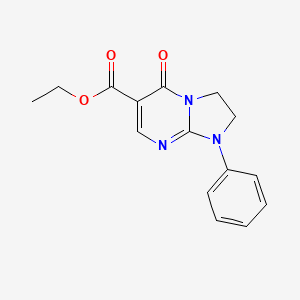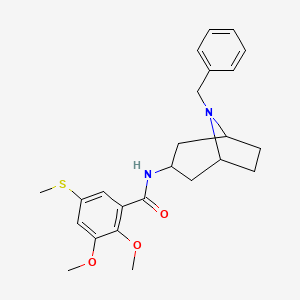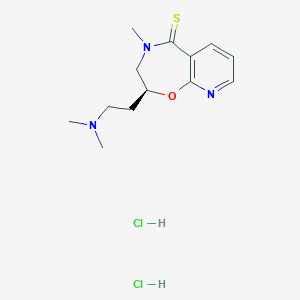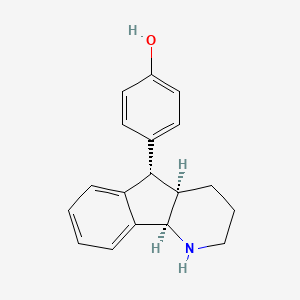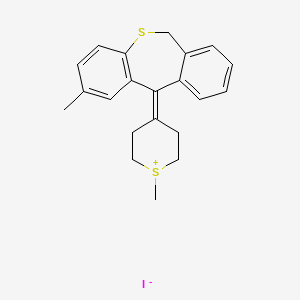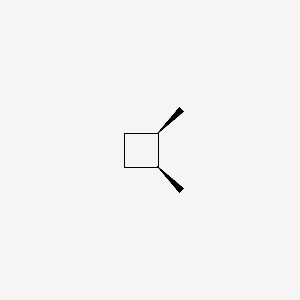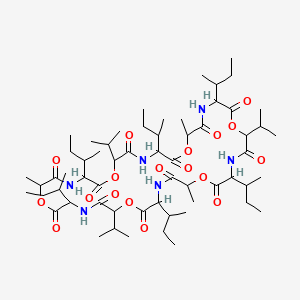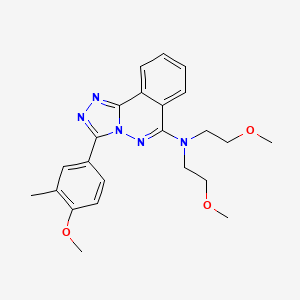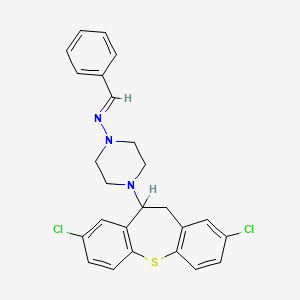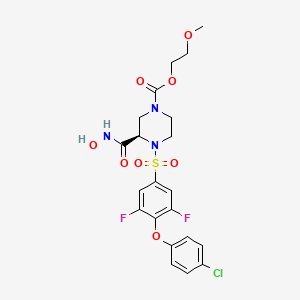
1-Piperazinecarboxylic acid, 4-((4-(4-chlorophenoxy)-3,5-difluorophenyl)sulfonyl)-3-((hydroxyamino)carbonyl)-, 2-methoxyethyl ester, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XL-784 free acid is a selective inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This compound has shown significant potential in inhibiting various MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13 . Due to its potent inhibitory effects, XL-784 free acid is being explored for its therapeutic applications in various diseases, particularly those involving tissue remodeling and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of XL-784 free acid involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of XL-784 free acid follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
XL-784 free acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Applications De Recherche Scientifique
XL-784 free acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MMPs and their role in various chemical processes.
Biology: Investigated for its effects on cellular processes involving MMPs, such as cell migration, invasion, and tissue remodeling.
Medicine: Explored for its therapeutic potential in diseases involving excessive MMP activity, such as cancer, arthritis, and cardiovascular diseases.
Industry: Utilized in the development of new materials and products that require controlled degradation of extracellular matrix components
Mécanisme D'action
XL-784 free acid exerts its effects by selectively inhibiting MMPs. It binds to the active site of these enzymes, preventing them from breaking down extracellular matrix components. This inhibition is achieved through the interaction of the compound with specific amino acid residues in the enzyme’s active site, leading to a conformational change that reduces the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Marimastat: Another MMP inhibitor with a broad spectrum of activity.
Batimastat: A potent MMP inhibitor used in cancer research.
Doxycycline: An antibiotic that also exhibits MMP inhibitory activity
Uniqueness of XL-784 Free Acid
XL-784 free acid is unique in its high selectivity for certain MMPs, such as MMP-2 and MMP-13, while exhibiting lower potency for MMP-1. This selectivity profile makes it particularly useful for targeting specific pathological conditions without affecting other MMPs that are important for normal physiological processes .
Propriétés
Numéro CAS |
637026-72-3 |
|---|---|
Formule moléculaire |
C21H22ClF2N3O8S |
Poids moléculaire |
549.9 g/mol |
Nom IUPAC |
2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(hydroxycarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H22ClF2N3O8S/c1-33-8-9-34-21(29)26-6-7-27(18(12-26)20(28)25-30)36(31,32)15-10-16(23)19(17(24)11-15)35-14-4-2-13(22)3-5-14/h2-5,10-11,18,30H,6-9,12H2,1H3,(H,25,28)/t18-/m1/s1 |
Clé InChI |
PRIJGYZAOBNIPH-GOSISDBHSA-N |
SMILES isomérique |
COCCOC(=O)N1CCN([C@H](C1)C(=O)NO)S(=O)(=O)C2=CC(=C(C(=C2)F)OC3=CC=C(C=C3)Cl)F |
SMILES canonique |
COCCOC(=O)N1CCN(C(C1)C(=O)NO)S(=O)(=O)C2=CC(=C(C(=C2)F)OC3=CC=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


